molecular formula C44H56N8O9 B1666408 A-71623 CAS No. 130408-77-4

A-71623

カタログ番号: B1666408
CAS番号: 130408-77-4
分子量: 841.0 g/mol
InChIキー: KNHCBYMGWWTGSO-ZYADHFCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: A-71623は、一連のペプチドカップリング反応によって合成されます。合成には、保護されたアミノ酸を順次添加して目的のペプチド鎖を形成することが含まれます。重要なステップには、次のものがあります。

  • 望ましくない副反応を防ぐために、アミノ酸官能基を保護すること。
  • ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を用いてアミノ酸をカップリングすること。
  • 最終的なペプチドを得るために、アミノ酸側鎖と末端基を脱保護すること。

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、次のものがあります。

化学反応の分析

反応の種類: A-71623は主にペプチド結合形成反応と切断反応を起こします。この化合物は生理的条件下で安定しており、酸化または還元反応は容易には起こりません。

一般的な試薬と条件:

    カップリング試薬: ジシクロヘキシルカルボジイミド(DCC)、1-ヒドロキシベンゾトリアゾール(HOBt)。

    脱保護試薬: 保護基を脱保護するためのトリフルオロ酢酸(TFA)。

    精製: 高純度を実現するための高速液体クロマトグラフィー(HPLC)。

主な生成物: this compoundの合成から得られる主な生成物は、分子量が840.97グラム/モルのペプチドそのものです .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

  • Chemical Formula : C44_{44}H56_{56}N8_8O9_9
  • Molecular Weight : 840.97 g/mol
  • IC50 Value : 3.7 nM (indicating high potency)
  • Selectivity : 1200-fold over the cholecystokinin B receptor

A-71623 functions primarily through its interaction with the cholecystokinin A receptor, triggering intracellular signaling pathways that lead to increased intracellular calcium levels. This mechanism is crucial for its effects on appetite suppression and gastrointestinal motility .

Applications in Appetite Regulation

This compound has been extensively studied for its potential in appetite regulation and obesity management. Key findings include:

  • Appetite Suppression : this compound significantly reduces food intake in various animal models, including mice, dogs, and monkeys. Studies have shown that administration of this compound leads to notable decreases in feeding behavior attributed to its action on the central nervous system .

Case Study: Rodent Models

In a study involving CD1 mice, this compound was administered intraperitoneally, resulting in a marked decrease in liquid diet intake. The anorectic effects were sustained over time, indicating its potential for long-term weight management strategies .

Therapeutic Potential for Obesity

The compound's agonistic properties at the cholecystokinin A receptor suggest its potential as a therapeutic agent for obesity. Research indicates that:

  • Long-lasting Effects : Unlike other compounds such as CCK-8, which show diminished effects over time, this compound maintains its anorectic activity throughout extended treatment periods .

Data Table: Comparative Efficacy of this compound vs. CCK-8

CompoundInitial Effect on Food IntakeDuration of Action
This compoundSignificant reductionSustained
CCK-8Significant reductionDiminished over time

Applications in Gastrointestinal Motility Disorders

This compound has also been explored for its effects on gastrointestinal motility:

  • Stimulation of Motility : Studies indicate that this compound can stimulate pancreatic amylase release and enhance gastrointestinal motility through its action on cholecystokinin receptors .

Case Study: In Vitro Analysis

In vitro studies using guinea pig pancreatic tissues demonstrated that this compound effectively stimulates enzyme release, confirming its role as a potent agonist at CCKA receptors .

Research Findings on Other Applications

Recent studies have explored additional applications of this compound:

  • Neurodegenerative Disorders : Research indicates potential benefits in treating spinocerebellar ataxias, where administration of this compound improved motor performance and corrected mTORC1 signaling abnormalities in experimental models.
  • Respiratory Function : Investigations into the effects of this compound on airway smooth muscle cells revealed that it enhances contractility, suggesting possible applications in respiratory conditions characterized by airway constriction .

作用機序

A-71623は、CCK-A受容体に選択的に結合して活性化することにより効果を発揮します。この受容体は、主に胃腸管と中枢神経系に存在します。活性化されると、this compoundは天然リガンドのコレシストキニンと同様の作用を及ぼし、次のような効果をもたらします。

類似化合物:

    A-70874: 同様の特性を持つ別の選択的CCK-A受容体アゴニストですが、効力と選択性が異なります。

    CCK-4: 不安障害やパニック障害の研究に使用されるコレシストキニンのペプチド断片。

This compoundの独自性: this compoundは、CCK-B受容体に対して1200倍の選択性があるなど、CCK-A受容体に対する高い選択性が特徴です 。そのため、CCK-B受容体の活性による干渉なしに、CCK-A受容体活性化の特異的効果を研究するための貴重なツールとなります。

類似化合物との比較

    A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.

    CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.

Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.

生物活性

A-71623 is a potent and selective agonist of the cholecystokinin A (CCKA) receptor, which plays a significant role in various physiological processes, including digestion and satiety. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications.

Agonistic Properties

This compound exhibits a high affinity for the CCKA receptor, with an IC50 value of 3.7 nM in guinea pig pancreas tissues, demonstrating its potency as an agonist. In contrast, its affinity for the CCKB receptor is significantly lower, with an IC50 of 4500 nM , indicating a 1200-fold selectivity for CCKA over CCKB receptors .

The biological activity of this compound involves stimulating various cellular responses through the activation of CCKA receptors. For instance, it has been shown to stimulate:

  • Pancreatic amylase release : this compound effectively promotes the secretion of pancreatic amylase, a key enzyme in digestion .
  • Phosphoinositide breakdown : This action is crucial for intracellular signaling pathways that regulate numerous physiological functions .
  • Contraction of airway smooth muscle (ASM) cells : In studies involving ASM cells, this compound increased cell stiffness and contractile force, suggesting its role in modulating airway resistance and potential implications for asthma treatment .

Comparative Studies

In studies comparing various CCK receptor agonists, this compound was found to be one of the most effective in eliciting biological responses related to CCKA receptor activation. For example, it significantly enhanced acetylcholine-induced contraction in ASM cells, indicating a synergistic effect when combined with other contractile agents .

Biological Activity Summary of this compound

Parameter Value
IC50 (CCKA) 3.7 nM
IC50 (CCKB) 4500 nM
Selectivity Ratio 1200-fold
Effect on Pancreatic Amylase Release Stimulatory
Effect on ASM Cell Contraction Enhances contraction

Case Studies

  • Study on Pancreatic Growth :
    • A study examined the effects of CCK agonists on pancreatic growth in rats. It was found that this compound significantly stimulated pancreatic growth, supporting its role as a potent CCKA receptor agonist .
  • Asthma Research :
    • In an obesity-related asthma model, this compound was shown to increase ASM contraction by approximately 2.4 times compared to control conditions. This suggests its potential therapeutic application in managing asthma symptoms associated with obesity .

特性

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCBYMGWWTGSO-ZYADHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926728
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-77-4
Record name A 71623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-71623
Reactant of Route 2
A-71623
Reactant of Route 3
A-71623
Reactant of Route 4
A-71623
Reactant of Route 5
A-71623
Reactant of Route 6
A-71623

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。